Cas no 2137691-06-4 (Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)-)

Technical Introduction: Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)-, is a halogenated pyrimidine derivative featuring a cyclobutyl substituent and a difluoromethyl group at key positions. This structure imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the 4-chloro group enhances its utility in nucleophilic substitution reactions, while the difluoromethyl moiety contributes to improved metabolic stability and bioavailability in target compounds. The cyclobutyl ring offers steric and electronic modulation, facilitating selective functionalization. This compound is particularly suited for applications requiring precise molecular tuning, such as the development of bioactive molecules or specialty chemicals. Its well-defined purity and consistent performance ensure reliability in research and industrial processes.
Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- structure
2137691-06-4 structure
商品名:Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)-
CAS番号:2137691-06-4
MF:C9H9ClF2N2
メガワット:218.630967855453
CID:5257829

Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- 化学的及び物理的性質

名前と識別子

    • Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)-
    • インチ: 1S/C9H9ClF2N2/c10-7-4-6(8(11)12)13-9(14-7)5-2-1-3-5/h4-5,8H,1-3H2
    • InChIKey: FCHIMSOERQBJFY-UHFFFAOYSA-N
    • ほほえんだ: C1(C2CCC2)=NC(C(F)F)=CC(Cl)=N1

Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-381550-0.1g
4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine
2137691-06-4
0.1g
$640.0 2023-05-29
Enamine
EN300-381550-2.5g
4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine
2137691-06-4
2.5g
$1428.0 2023-05-29
Enamine
EN300-381550-1.0g
4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine
2137691-06-4
1g
$728.0 2023-05-29
Enamine
EN300-381550-10.0g
4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine
2137691-06-4
10g
$3131.0 2023-05-29
Enamine
EN300-381550-0.5g
4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine
2137691-06-4
0.5g
$699.0 2023-05-29
Enamine
EN300-381550-0.05g
4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine
2137691-06-4
0.05g
$612.0 2023-05-29
Enamine
EN300-381550-0.25g
4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine
2137691-06-4
0.25g
$670.0 2023-05-29
Enamine
EN300-381550-5.0g
4-chloro-2-cyclobutyl-6-(difluoromethyl)pyrimidine
2137691-06-4
5g
$2110.0 2023-05-29

Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- 関連文献

Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)-に関する追加情報

Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- (CAS No. 2137691-06-4): A Comprehensive Overview

Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)-, identified by its CAS number 2137691-06-4, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic compound features a unique structural framework that has garnered considerable attention due to its potential applications in drug development and crop protection strategies. The presence of a 4-chloro substituent, a 2-cyclobutyl moiety, and a 6-(difluoromethyl) group imparts distinct chemical properties that make it a valuable candidate for further exploration.

The compound's molecular structure is characterized by a pyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms. This core structure is fundamental to many biologically active molecules, including nucleic acid bases such as cytosine. The modifications present in Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- enhance its reactivity and interaction with biological targets, making it an attractive scaffold for medicinal chemists.

In recent years, the pharmaceutical industry has seen a surge in the development of novel heterocyclic compounds due to their diverse biological activities. Pyrimidine derivatives, in particular, have been extensively studied for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The specific modifications in Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- contribute to its unique pharmacological profile, which may be leveraged to develop new therapeutic interventions.

The 4-chloro substituent on the pyrimidine ring introduces electrophilic centers that can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. These reactions are pivotal in the synthesis of more complex molecules and can be harnessed to create derivatives with enhanced biological activity. Additionally, the chloro group can influence the compound's solubility and metabolic stability, factors that are critical for drug efficacy and safety.

The incorporation of a 2-cyclobutyl group into the molecule adds rigidity to the pyrimidine core, which can affect how the compound interacts with biological targets. This structural feature can be particularly useful in designing molecules with improved binding affinity and selectivity. The cyclobutyl moiety also introduces steric hindrance, which may help in minimizing off-target effects and improving overall drug potency.

The presence of a 6-(difluoromethyl) group is another key feature that contributes to the compound's unique properties. Difluoromethyl groups are well-known for their ability to enhance metabolic stability and binding affinity. They can also influence the pharmacokinetic profile of drugs by affecting processes such as absorption, distribution, metabolism, and excretion (ADME). The incorporation of this group into Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- suggests that it may exhibit favorable pharmacokinetic properties suitable for clinical applications.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Pyrimidine derivatives have been particularly investigated for their potential in treating various diseases. For instance, modifications at the 2-position of the pyrimidine ring have been shown to modulate kinase activity, making these compounds promising candidates for anticancer therapies. Similarly, substitutions at the 4-position can influence antimicrobial properties by altering interactions with bacterial enzymes.

The agrochemical sector has also benefited from the exploration of pyrimidine-based compounds. These molecules have been developed as herbicides, fungicides, and insecticides due to their ability to interact with biological targets in pests and weeds. The structural features of Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- make it a versatile candidate for designing next-generation agrochemicals that are more effective and environmentally friendly.

In conclusion, Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)- (CAS No. 2137691-06-4) is a compound with significant potential in both pharmaceutical and agrochemical applications. Its unique structural features contribute to its distinct chemical properties and biological activities. Further research into this molecule could lead to the development of novel drugs and crop protection agents that address unmet needs in medicine and agriculture.

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